2-(2-Bromo-5-fluorophenyl)propan-2-amine is an organic compound classified as a substituted amine. It features a bromo and a fluoro substituent on a phenyl ring, which imparts unique chemical properties and potential biological activity. The compound is of interest in pharmaceutical research due to its structural characteristics, which may influence its reactivity and interactions with biological targets.
This compound can be synthesized through various methods, commonly involving the bromination and fluorination of phenylpropanamine derivatives. It is available from multiple chemical suppliers and databases, which provide detailed information on its properties and synthesis routes.
The synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine typically involves several key steps:
The synthesis may require specific reaction conditions to ensure selectivity and yield. For example, temperature control during bromination is crucial to prevent over-bromination.
The molecular structure of 2-(2-Bromo-5-fluorophenyl)propan-2-amine can be represented by its canonical SMILES notation: CC(C)(C1=C(C=CC(=C1)F)Br)N. The compound features a branched propan-2-amine moiety attached to a substituted phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C9H11BrFN |
| Molecular Weight | 232.1 g/mol |
| InChI | InChI=1S/C9H11BrFN/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5H,12H2,1-2H3 |
| InChI Key | UYZGSAUCDHKUOH-UHFFFAOYSA-N |
2-(2-Bromo-5-fluorophenyl)propan-2-amine can undergo several types of chemical reactions:
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing agents for oxidation processes.
The mechanism of action for 2-(2-Bromo-5-fluorophenyl)propan-2-amine is not fully elucidated but may involve interaction with specific biological targets due to its structural features. The presence of halogen atoms can influence the compound's lipophilicity and ability to penetrate biological membranes, potentially affecting its pharmacodynamics.
The physical properties of 2-(2-Bromo-5-fluorophenyl)propan-2-amine include:
Key chemical properties include:
This compound has potential applications in:
Its structural characteristics make it a subject of interest for studies related to drug design and development.
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5